molecular formula C21H21N3O3 B4519466 N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4519466
M. Wt: 363.4 g/mol
InChI Key: NUPRZWZNSYKPNS-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 1H-indol-6-yl substituent at the amide nitrogen and a 4-methoxyphenyl group at the C2 position of the pyrrolidone ring. Its structure integrates a fused aromatic indole system, a methoxy-substituted phenyl ring, and a methylated pyrrolidone core, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-24-19(25)12-17(20(24)14-4-7-16(27-2)8-5-14)21(26)23-15-6-3-13-9-10-22-18(13)11-15/h3-11,17,20,22H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPRZWZNSYKPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the pyrrolidine ring via a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The following compounds share partial structural overlap with the target molecule:

Benzothiazole-Based Acetamides (EP3 348 550A1 Patent)

Examples from the European patent include:

  • N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

Comparison :

  • Core Structure : The patent compounds replace the indole-pyrrolidone system with a benzothiazole-acetamide backbone.
  • Substituents : Both classes retain the 4-methoxyphenyl group but differ in nitrogen heterocycles (benzothiazole vs. indole-pyrrolidine).
  • Pharmacological Implications : Benzothiazoles are associated with kinase inhibition or antimicrobial activity, whereas indole-pyrrolidine hybrids may target serotonin receptors or microtubule dynamics .
Formoterol-Related Compounds (USP Standards)

Examples from :

  • Formoterol-related compound A: Contains a 4-methoxyphenethylaminoethanol scaffold.
  • Formoterol-related compound C: Features an acetamide-linked hydroxyethylamine group.

Comparison :

  • Functional Groups: The target compound lacks the β-adrenergic agonist ethanolamine moiety present in Formoterol analogs but shares the 4-methoxyphenyl substitution.
  • Bioactivity : Formoterol derivatives are bronchodilators, whereas the indole-pyrrolidine carboxamide may exhibit distinct neurological effects due to its indole system .

Structural Comparison Table

Compound Class Core Structure Key Substituents Potential Targets Source
Target Compound Indole-pyrrolidine carboxamide 4-Methoxyphenyl, 1-methylpyrrolidone Neurological receptors -
Benzothiazole acetamides Benzothiazole-acetamide 4-Methoxyphenyl, alkoxybenzothiazole Kinases, antimicrobial targets EP3 348 550A1
Formoterol-related compounds Phenethylaminoethanol 4-Methoxyphenyl, hydroxyethylamine β2-adrenergic receptors USP Standards

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound’s pyrrolidone ring may enhance metabolic stability compared to Formoterol’s ethanolamine chain, which is prone to oxidation .
  • Methoxy Group Positioning : The para-methoxy group on the phenyl ring is conserved across all compared compounds, implying its role in hydrophobic interactions or π-stacking in target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-6-yl)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

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